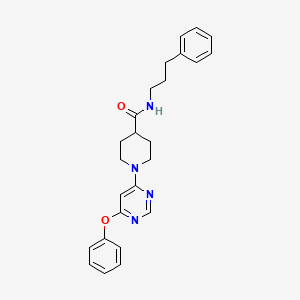
1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide (PPPC) is a small molecule that has been extensively studied for its potential use in a variety of scientific research applications. It is an important organic compound that has been used as a model compound in a variety of studies, including medicinal chemistry and pharmacology. PPPC has been found to possess a range of desirable properties, such as stability, solubility, and low toxicity, making it a valuable tool for researchers.
Wissenschaftliche Forschungsanwendungen
1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide has been used in a variety of scientific research applications, including medicinal chemistry, pharmacology, and drug design. It has been used as a model compound in studies of enzyme-inhibitor interactions and as a scaffold for drug development. Additionally, 1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide has been used in studies of the structure and function of proteins, and as a tool to investigate the mechanism of action of drugs.
Wirkmechanismus
1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide has been found to possess a range of desirable properties, such as stability, solubility, and low toxicity, making it a valuable tool for researchers. It has been found to interact with a variety of proteins and enzymes, including phosphatases, kinases, and proteases. Studies have revealed that 1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide binds to these proteins and enzymes, resulting in inhibition of their activity.
Biochemical and Physiological Effects
Studies have revealed that 1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide has a range of biochemical and physiological effects. It has been found to modulate the activity of a variety of enzymes, including phosphatases, kinases, and proteases. Additionally, 1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide has been found to interact with a variety of proteins, leading to changes in their structure and function. Studies have also revealed that 1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide can modulate the expression of certain genes, leading to changes in the expression of proteins involved in a variety of physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide has a range of advantages and limitations for use in laboratory experiments. One of its main advantages is its low toxicity, making it a safe compound to work with. Additionally, 1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide is relatively stable and soluble, making it easy to work with. However, 1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide does have some limitations, such as its low solubility in water, making it difficult to dissolve in aqueous solutions.
Zukünftige Richtungen
1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide has a range of potential applications in scientific research. Its ability to interact with a variety of proteins and enzymes makes it a valuable tool for studying enzyme-inhibitor interactions. Additionally, its ability to modulate gene expression and protein structure and function makes it a useful tool for drug development. Additionally, 1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide could be used as a scaffold for the development of new drugs, or as a model compound for studying the structure and function of proteins. Finally, 1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide could be used in studies of the mechanism of action of drugs, or as a tool to investigate the biochemical and physiological effects of drugs.
Synthesemethoden
1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide can be synthesized in a variety of ways. One common method is the reaction of 4-chloropiperidine-4-carboxylic acid with 3-phenylpropyl bromide in the presence of a base, such as sodium hydroxide. This reaction produces 1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide as a white solid. Other methods, such as the reaction of 4-chloropiperidine-4-carboxylic acid with 3-phenylpropyl iodide in the presence of a base, can also be used to synthesize 1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide.
Eigenschaften
IUPAC Name |
1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c30-25(26-15-7-10-20-8-3-1-4-9-20)21-13-16-29(17-14-21)23-18-24(28-19-27-23)31-22-11-5-2-6-12-22/h1-6,8-9,11-12,18-19,21H,7,10,13-17H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJKIKARENBZQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCCC2=CC=CC=C2)C3=CC(=NC=N3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-chloro-1-({[(3-chloro-4-fluorophenyl)methyl]carbamoyl}methyl)-6-oxo-1,6-dihydropyridazin-4-yl]sulfanyl}acetamide](/img/structure/B6584765.png)
![2-{[5-chloro-6-oxo-1-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazin-4-yl]sulfanyl}-N-methylacetamide](/img/structure/B6584769.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6584775.png)
![N-[(3,4-dimethylphenyl)methyl]-2-{[6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6584780.png)
![1-[6-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-N-ethyl-1H-imidazole-4-carboxamide](/img/structure/B6584793.png)
![4-amino-N-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B6584801.png)
![N-(4-methoxyphenyl)-2-[7-oxo-3-(pyridin-4-yl)-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6584811.png)
![N-(3-chloro-4-methylphenyl)-2-[5-methyl-7-oxo-3-(pyridin-4-yl)-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6584819.png)
![N-(5-chloro-2-methoxyphenyl)-2-[5-methyl-7-oxo-3-(pyridin-4-yl)-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6584824.png)
![N-[(4-methoxyphenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B6584830.png)
![N-[(furan-2-yl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B6584833.png)
![1-(6-phenoxypyrimidin-4-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B6584840.png)
![N-[(2-methylphenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B6584850.png)
![N-[(2,4-dimethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B6584863.png)